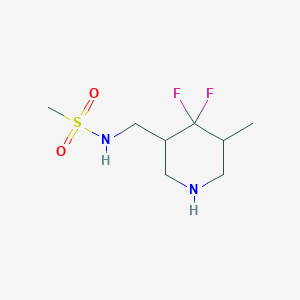
N-((4,4-Difluoro-5-methylpiperidin-3-yl)methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4,4-Difluoro-5-methylpiperidin-3-yl)methyl)methanesulfonamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,4-Difluoro-5-methylpiperidin-3-yl)methyl)methanesulfonamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Methanesulfonamide Group: This step involves the reaction of the piperidine derivative with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-((4,4-Difluoro-5-methylpiperidin-3-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-((4,4-Difluoro-5-methylpiperidin-3-yl)methyl)methanesulfonamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((4,4-Difluoro-5-methylpiperidin-3-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(piperidin-4-yl)methanesulfonamide
- N-[(3-Methylpiperidin-4-yl)methyl]methanesulfonamide
- Dofetilide
Uniqueness
N-((4,4-Difluoro-5-methylpiperidin-3-yl)methyl)methanesulfonamide is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorination often enhances the metabolic stability and bioavailability of compounds, making this derivative particularly valuable in drug development .
Properties
Molecular Formula |
C8H16F2N2O2S |
|---|---|
Molecular Weight |
242.29 g/mol |
IUPAC Name |
N-[(4,4-difluoro-5-methylpiperidin-3-yl)methyl]methanesulfonamide |
InChI |
InChI=1S/C8H16F2N2O2S/c1-6-3-11-4-7(8(6,9)10)5-12-15(2,13)14/h6-7,11-12H,3-5H2,1-2H3 |
InChI Key |
RFILZUOCQHJQRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC(C1(F)F)CNS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Dihydrooxepino[3,2-d]pyrimidin-9(6H)-one](/img/structure/B12980600.png)
![4-chloro-6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbaldehyde](/img/structure/B12980608.png)

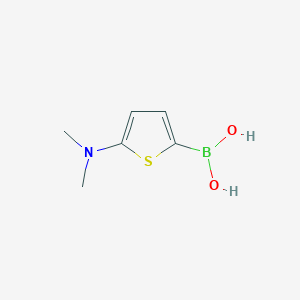
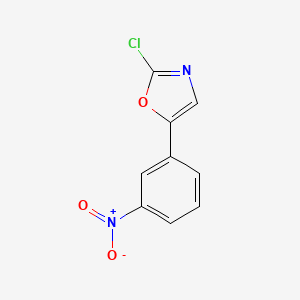
![8-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B12980629.png)

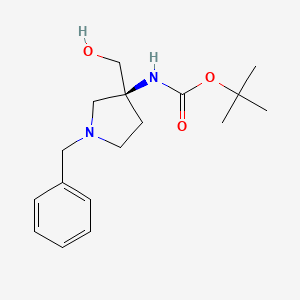
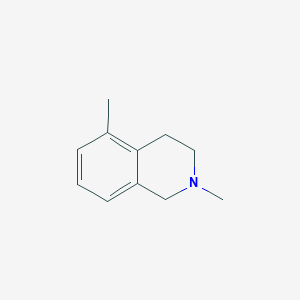
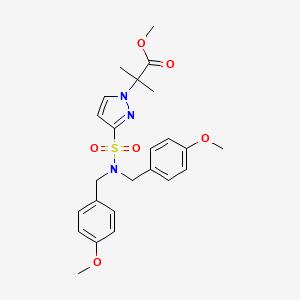
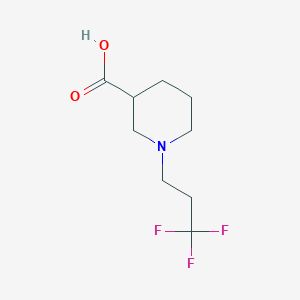
![Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazole-5-carboxylate](/img/structure/B12980672.png)


